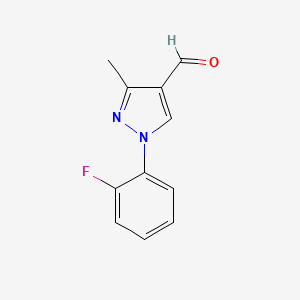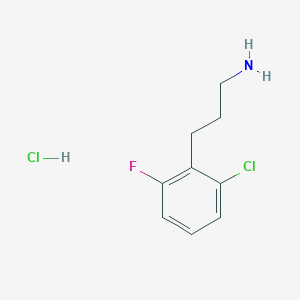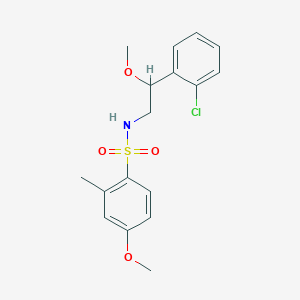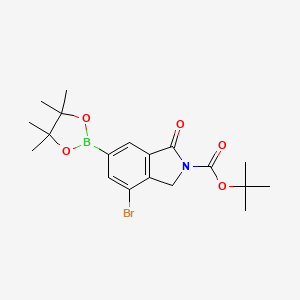
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carbaldehyde group
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The fluorophenyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds have shown extensive metabolism, with a significant portion of the administered dose being recovered in urine as metabolites .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
2-fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the pyrazole ring enhances its potential as a versatile intermediate in various synthetic and medicinal applications.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZGQUKPGZDUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2948424.png)



![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,5-DIFLUOROBENZOATE](/img/structure/B2948431.png)
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2948434.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)
![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)

![4-({1-[(1-Cyano-2-methylpropyl)carbamoyl]ethyl}sulfamoyl)benzamide](/img/structure/B2948446.png)
